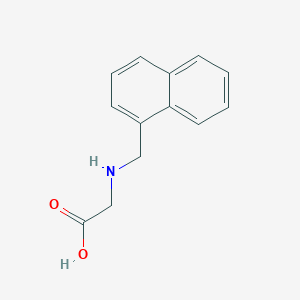
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as Cmpd S26, is a tetrazole derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promise in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has been studied for its potential anti-inflammatory properties, with promising results. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has also been studied for its potential neuroprotective effects. In a study published in the journal ACS Chemical Neuroscience, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to protect neurons from oxidative stress-induced damage. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has also been studied for its potential as a treatment for cancer. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a chemotherapy agent.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in the protection against oxidative stress. Finally, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may also act through the inhibition of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 are still being studied, but preliminary results suggest that it may have anti-inflammatory, neuroprotective, and anti-cancer effects. In addition, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has been shown to have low toxicity in various cell lines, suggesting that it may be safe for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 in lab experiments is its potential as a multi-targeted therapeutic agent. Its ability to act through multiple pathways may make it more effective than single-targeted agents. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26. One direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to optimize its anti-cancer potential and to study its potential side effects in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 involves the reaction of 5-chloro-2-methoxybenzyl chloride with propylamine, followed by the addition of sodium azide and copper(I) bromide to form the tetrazole ring. The resulting compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
properties
Product Name |
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Molecular Formula |
C12H16ClN5O |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17) |
InChI Key |
LKDJYIDPBZMBFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
